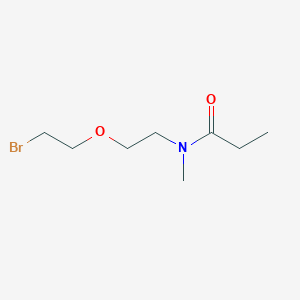![molecular formula C9H7BrN2O B11873129 5-Bromo-3-methoxy-[1,8]naphthyridine CAS No. 1268521-57-8](/img/structure/B11873129.png)
5-Bromo-3-methoxy-[1,8]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-methoxy-[1,8]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-[1,8]naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxy-[1,8]naphthyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-Bromo-3-methoxy-[1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of dihydro-naphthyridines.
科学的研究の応用
5-Bromo-3-methoxy-[1,8]naphthyridine has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-3-methoxy-[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine
- 5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine hydrochloride
- (1R)-6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Uniqueness
5-Bromo-3-methoxy-[1,8]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
特性
CAS番号 |
1268521-57-8 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC名 |
5-bromo-3-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-6-4-7-8(10)2-3-11-9(7)12-5-6/h2-5H,1H3 |
InChIキー |
CMJGBPWYHPGXLU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2N=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



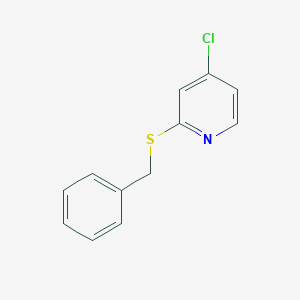

![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)
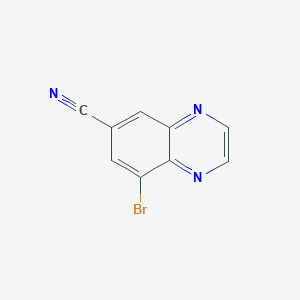

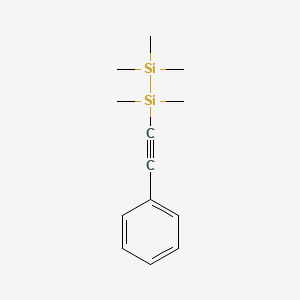
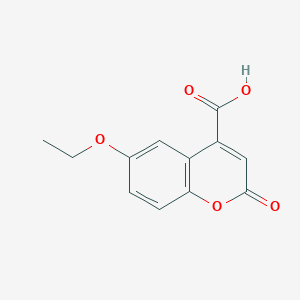
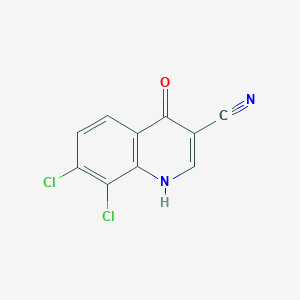
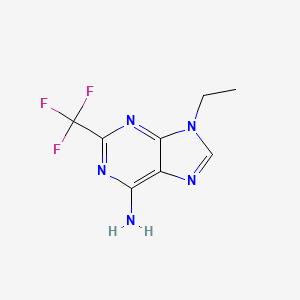
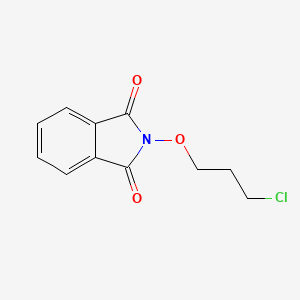
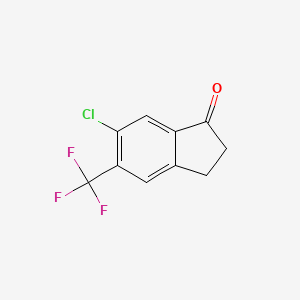
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
